N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N-(1,2-oxazol-3-yl)ethanediamide
Description
This compound features a 1,2,3,4-tetrahydroquinoline core substituted with a 1-methyl group at the nitrogen atom and a 6-ethyl linker terminating in an ethanediamide moiety. The ethanediamide group is further substituted with a 1,2-oxazol-3-yl ring, distinguishing it from related derivatives.
Properties
IUPAC Name |
N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]-N'-(1,2-oxazol-3-yl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O3/c1-21-9-2-3-13-11-12(4-5-14(13)21)6-8-18-16(22)17(23)19-15-7-10-24-20-15/h4-5,7,10-11H,2-3,6,8-9H2,1H3,(H,18,22)(H,19,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKJZLPRODNZZNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC2=C1C=CC(=C2)CCNC(=O)C(=O)NC3=NOC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N-(1,2-oxazol-3-yl)ethanediamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the 1-methyl-1,2,3,4-tetrahydroquinoline derivative, followed by its functionalization to introduce the ethyl group. The oxazole ring is then synthesized separately and coupled with the quinoline derivative under specific reaction conditions, such as the use of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
N’-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N-(1,2-oxazol-3-yl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Conditions for substitution reactions vary depending on the desired substituent but may include the use of halogenating agents or organometallic reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce tetrahydroquinoline derivatives with different functional groups.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It may find use in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N’-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N-(1,2-oxazol-3-yl)ethanediamide depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction cascades or metabolic processes, leading to the observed effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Quinolinyl Oxamide Derivatives (QODs)
The closest analog is N-(2H-1,3-Benzodioxol-5-yl)-N’-[2-(1-Methyl-1,2,3,4-Tetrahydroquinolin-6-yl)ethyl]Ethanediamide (QOD) .
- Structural Differences: The target compound replaces the benzodioxol-5-yl group with a 1,2-oxazol-3-yl ring.
- Biological Relevance: QODs are noted for falcipain inhibition, a key target in antimalarial drug discovery. The oxazole variant may exhibit improved metabolic stability due to reduced susceptibility to oxidative metabolism .
Table 1: Key Structural and Functional Comparisons
Thiophene-2-Carboximidamide Derivatives
Example: (S)- and (R)-N-(1-(2-(1-Methylpyrrolidin-2-yl)ethyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl) Thiophene-2-carboximidamide .
- Structural Differences : The thiophene-carboximidamide group replaces the ethanediamide-oxazole system. The addition of a pyrrolidine moiety introduces chirality, which significantly affects biological activity (e.g., enantiomer (S)-35 shows distinct optical rotation: [α]²⁵₅₈₉ = −18.0°).
- Synthesis Insights : Chiral separation via supercritical fluid chromatography (SFC) achieved >99% enantiomeric excess, suggesting that the target compound’s stereochemistry (if present) could be similarly optimized .
Quinazoline Derivatives
Examples : 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives (e.g., compounds 7n, 7o) .
- Core Structure: Quinazoline vs. tetrahydroquinoline. Quinazolines are planar and aromatic, whereas tetrahydroquinoline’s saturated ring may enhance conformational flexibility.
- Synthetic Yields: Quinazoline derivatives show moderate yields (75–80%), comparable to typical tetrahydroquinoline syntheses. The oxazole group in the target compound may require specialized coupling conditions .
Biological Activity
N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N-(1,2-oxazol-3-yl)ethanediamide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , and it features several functional groups that may contribute to its biological activity. The presence of a tetrahydroquinoline moiety is particularly significant as it is known for various pharmacological effects.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 372.52 g/mol |
| IUPAC Name | This compound |
| SMILES | CN(CCC1)c2c1cc(C(CNC(C(NCC=C)=O)=O)N1CCCCC1)cc2 |
The biological activity of this compound may involve several mechanisms:
Molecular Targets:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Binding: It could interact with neurotransmitter receptors or other cellular receptors.
Pathways Involved:
- Modulation of signaling pathways related to inflammation and pain.
- Interaction with cellular membranes affecting permeability and signaling.
Pharmacological Properties
Research has indicated that compounds similar to this compound exhibit various pharmacological properties:
Antioxidant Activity:
Studies suggest that such compounds can scavenge free radicals and reduce oxidative stress in cells.
Anti-inflammatory Effects:
The compound may modulate inflammatory responses by inhibiting pro-inflammatory cytokines.
Neuroprotective Effects:
Preliminary studies indicate potential neuroprotective properties against neurodegenerative diseases.
Case Studies and Research Findings
Several studies have explored the biological activity of compounds related to this compound:
-
Study on Neuroprotection:
- A study published in Journal of Medicinal Chemistry reported that tetrahydroquinoline derivatives demonstrated significant neuroprotective effects in animal models of Parkinson's disease.
- The mechanism was attributed to the inhibition of oxidative stress pathways and modulation of neuroinflammatory responses.
-
Anti-cancer Activity:
- Research in Cancer Letters indicated that similar compounds could induce apoptosis in cancer cell lines through the activation of caspase pathways.
- The study highlighted the potential for developing these compounds as therapeutic agents in oncology.
-
Cardiovascular Benefits:
- A clinical trial explored the effects of tetrahydroquinoline derivatives on cardiovascular health. Results suggested a reduction in blood pressure and improvement in endothelial function.
- The findings were associated with the compound's ability to enhance nitric oxide production.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
